2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S2/c1-23-16(11-24-14-9-5-6-10-15(14)28-19(24)26)21-22-18(23)27-12-17(25)20-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUOSWKEYBTOQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves multi-step reactions. Typically, the process begins with the formation of the triazole ring via cyclization reactions, followed by the introduction of the benzothiazole moiety through condensation reactions. Specific reaction conditions often require controlled temperatures, acidic or basic catalysts, and solvent choices such as dichloromethane or dimethylformamide to optimize yields.
Industrial Production Methods: Scaling up to industrial production involves similar synthetic pathways with adjustments for bulk processing, such as continuous flow reactors and automated systems to maintain consistency in reaction conditions and product purity. Additionally, purification steps like recrystallization or chromatographic techniques are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes a variety of chemical reactions, including:
Oxidation: Conversion of functional groups to oxidized states, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of nitro groups or carbonyl functionalities using reducing agents such as lithium aluminum hydride or hydrogen in the presence of catalysts.
Substitution: Nucleophilic or electrophilic substitution reactions facilitated by reagents like halides or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride, hydrogen with palladium on carbon.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed: Products from these reactions vary based on the targeted functional group modifications, leading to derivatives that may enhance the compound's reactivity or introduce new bioactive properties.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds containing the triazole structure exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that derivatives of this compound can effectively reduce pro-inflammatory cytokines such as IL-1β and TNF-α in activated microglial cells.
Case Study: Microglial Inflammation
In a study conducted on LPS-induced BV-2 cells, the compound was shown to activate the Nrf2-HO-1 signaling pathway, reducing reactive oxygen species (ROS) production and alleviating inflammation. The results indicated that specific derivatives significantly decreased the transcription levels of inflammation-related enzymes like iNOS and COX-2 without causing notable cytotoxicity .
Analgesic Effects
The analgesic potential of this compound has been explored through various animal models. Studies have shown that it can reduce pain responses comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study: Pain Management in Animal Models
In a controlled study involving albino rats, administration of the compound at varying doses resulted in a dose-dependent reduction in inflammation markers. This suggests that it could serve as a promising candidate for developing new pain management therapies.
Anticancer Properties
The anticancer effects of this compound have also been investigated. In vitro assays revealed that it inhibits the proliferation of several cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (lung carcinoma).
Summary of Findings
The biological activity of 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide highlights its potential as an anti-inflammatory, analgesic, and anticancer agent. Its efficacy in reducing inflammation and inhibiting cancer cell growth positions it as a promising candidate for further pharmacological development.
Mechanism of Action
The compound's biological effects are mediated through its interaction with molecular targets, such as enzymes or receptors. The triazole and benzothiazole rings enable binding to specific active sites, disrupting normal cellular processes. For example, in medicinal applications, the compound may inhibit enzyme activity by forming strong interactions with the enzyme's active site, thereby blocking substrate access and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and their comparative properties are summarized below, with key differences highlighted:
Table 1: Structural and Functional Comparison of Triazole-Thioacetamide Derivatives
Key Findings
Electronic Effects: The target compound’s 2-oxobenzo[d]thiazole group introduces electron-withdrawing effects, stabilizing the thione tautomer (νC=S at 1247–1255 cm⁻¹) compared to simpler thioethers (e.g., tert-butylphenyl analog in ). This tautomeric preference is absent in compounds with electron-donating substituents like allyl or phenoxymethyl .
Solubility and Lipophilicity :
- The tert-butylphenyl analog exhibits poor aqueous solubility (logP ~4.2) due to steric hindrance, whereas the target compound (logP ~2.8) and pyrazole derivatives show moderate solubility, attributed to polar acetamide and heteroaromatic groups.
Biological Interactions: Thiazole-containing analogs (e.g., ) demonstrate enhanced binding to kinase ATP pockets via π-π interactions, a property less pronounced in the target compound. However, the benzo[d]thiazole group may confer selectivity for enzymes with hydrophobic active sites (e.g., carbonic anhydrases) .
Synthetic Accessibility :
Biological Activity
The compound 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide (CAS Number: 847400-19-5) is a synthetic organic molecule that combines the structural features of triazoles, thiazoles, and phenylacetamides. These structural motifs are often associated with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 425.5 g/mol. The structure includes:
- A triazole ring , known for its antifungal and antibacterial properties.
- A thiazole moiety , which has been linked to diverse pharmacological activities.
- An amide linkage , which is common in bioactive compounds.
Anticancer Activity
Benzothiazole derivatives have been explored for their anticancer properties. In studies involving similar compounds, significant inhibition of cancer cell proliferation was observed. For example, compounds showed activity against cancer cell lines such as A431 and A549, indicating that the structural components of this compound may contribute to similar effects . The mechanism often involves apoptosis induction and cell cycle arrest.
Anti-inflammatory and Analgesic Properties
Some derivatives containing thiazole or benzothiazole rings have been evaluated for anti-inflammatory and analgesic effects. Research suggests that these compounds can inhibit pro-inflammatory cytokines and reduce pain responses . The specific activity of this compound in these areas remains to be fully elucidated but is a promising area for future research.
Case Studies
- Synthesis and Evaluation : A study synthesized various benzothiazole derivatives and evaluated their biological activities. Compounds with similar structural features showed promising antibacterial and anticancer activities .
- Pharmacological Screening : Another research effort focused on the pharmacological screening of thiazole derivatives for anti-inflammatory effects. The results indicated that certain modifications to the thiazole structure enhanced biological activity .
Q & A
Q. What are the optimal synthetic routes for 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic chemistry. A common approach involves:
- Step 1 : Formation of the 1,2,4-triazole core through cyclization of thiosemicarbazides under reflux conditions (e.g., using ethanol or toluene as solvents) .
- Step 2 : Functionalization of the triazole ring via alkylation or nucleophilic substitution. For example, introducing the benzo[d]thiazole moiety using 2-oxobenzo[d]thiazole-3(2H)-ylmethyl chloride under basic conditions (e.g., triethylamine in dioxane) .
- Step 3 : Thioether linkage formation between the triazole and phenylacetamide groups using sodium azide (NaN₃) or thiourea derivatives in a solvent system like toluene:water (8:2) .
Reaction progress should be monitored via TLC (hexane:ethyl acetate, 9:1), with purification by crystallization (ethanol) or column chromatography.
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Structural confirmation requires:
- IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
- NMR (¹H and ¹³C) : For detailed molecular connectivity. For example, the methyl group on the triazole ring typically appears as a singlet at δ ~3.5 ppm in ¹H NMR .
- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns (e.g., loss of the benzo[d]thiazole moiety).
- Elemental Analysis : To verify purity and stoichiometry .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial pharmacological screening often focuses on:
- Antimicrobial Activity : Tested via agar diffusion assays against bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans) at concentrations of 50–100 µg/mL .
- Anticancer Potential : Evaluated using MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to reference drugs like doxorubicin .
- Anti-inflammatory Activity : Assessed via COX-2 inhibition assays in vitro .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound's bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the thioether linkage may act as an electron donor, influencing interactions with biological targets .
- Molecular Docking : Simulate binding to target proteins (e.g., EGFR for anticancer activity) using software like AutoDock Vina. Focus on hydrogen bonding with the acetamide group and hydrophobic interactions with the benzo[d]thiazole moiety .
- MD Simulations : Study stability in aqueous environments (e.g., solvation free energy calculations) to improve pharmacokinetic properties .
Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HT-29), incubation times (24–72 hours), and solvent controls (DMSO concentration ≤1%) .
- Structural Variants : Compare analogs (e.g., substituents on the triazole or phenyl rings) to isolate activity trends. For example, electron-withdrawing groups on the phenyl ring may enhance cytotoxicity .
- Metabolic Stability Testing : Use liver microsome assays to assess if discrepancies arise from compound degradation .
Q. How can the compound's pharmacokinetic profile be improved through derivatization?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility. For example, replace the phenylacetamide with a glycine ester .
- Lipinski’s Rule Compliance : Modify logP values (<5) by adding polar groups (e.g., hydroxyl or amine) to the benzo[d]thiazole moiety .
- Caco-2 Permeability Assays : Quantify intestinal absorption in vitro to guide structural tweaks .
Q. What mechanistic insights exist for its anticancer activity, and how can they be validated?
- Methodological Answer :
- Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to confirm programmed cell death induction .
- Western Blotting : Measure expression of pro-apoptotic proteins (e.g., Bax, caspase-3) and anti-apoptotic markers (e.g., Bcl-2) .
- ROS Detection : Employ fluorescent probes (e.g., DCFH-DA) to assess oxidative stress contributions .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Methodological Answer :
- Solvent Optimization : Replace ethanol with cheaper alternatives (e.g., IPA) without compromising yield .
- Catalyst Screening : Test heterogeneous catalysts (e.g., zeolites) to reduce purification steps .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
